

# C.I. 59105: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: *Vat Orange 1*

Cat. No.: *B116557*

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## Introduction

C.I. 59105, commercially known as **Vat Orange 1**, is a synthetic vat dye belonging to the anthraquinone class of colorants. Its robust chemical structure imparts high stability and excellent fastness properties, making it a subject of interest not only in the textile industry but also in materials science for applications such as organic pigments.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of C.I. 59105, tailored for a scientific audience.

## Chemical Structure and Properties

C.I. 59105 is chemically identified as a dibromo derivative of dibenzpyrenequinone (also known as Vat Yellow 4 or C.I. 59100).[2][3] The addition of bromine atoms to the polycyclic aromatic backbone significantly influences its tinctorial and fastness properties.

Chemical Name: Dibromodibenzpyrenequinone C.I. Name: **Vat Orange 1** CAS Number: 1324-11-4[1] Molecular Formula:  $C_{24}H_{10}Br_2O_2$ [1]

The precise isomeric substitution pattern of the bromine atoms on the dibenzpyrenequinone skeleton can vary depending on the synthetic conditions, but the structure is generally represented as follows:

Canonical

SMILES: C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O[\[4\]](#)

This structure can be visualized as a planar, polycyclic aromatic ketone.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of C.I. 59105 is presented in the tables below. This data is essential for its characterization and application in various scientific domains.

Table 1: Physicochemical Properties of C.I. 59105

Property	Value	Reference
Molecular Weight	490.14 g/mol	<a href="#">[1]</a>
Appearance	Yellowish-brown powder	<a href="#">[5]</a>
Density	1.84 g/cm <sup>3</sup> (at 20 °C)	<a href="#">[5]</a>
Water Solubility	8.337 mg/L (at 20 °C)	
LogP	8.06 (at 25 °C)	
Solubility	Soluble in nitrobenzene, xylene, tetrahydronaphthalene; slightly soluble in ethanol, acetone, benzene, pyridine, toluene, o-chlorophenol.	<a href="#">[5]</a>

Table 2: Spectroscopic Data for C.I. 59105

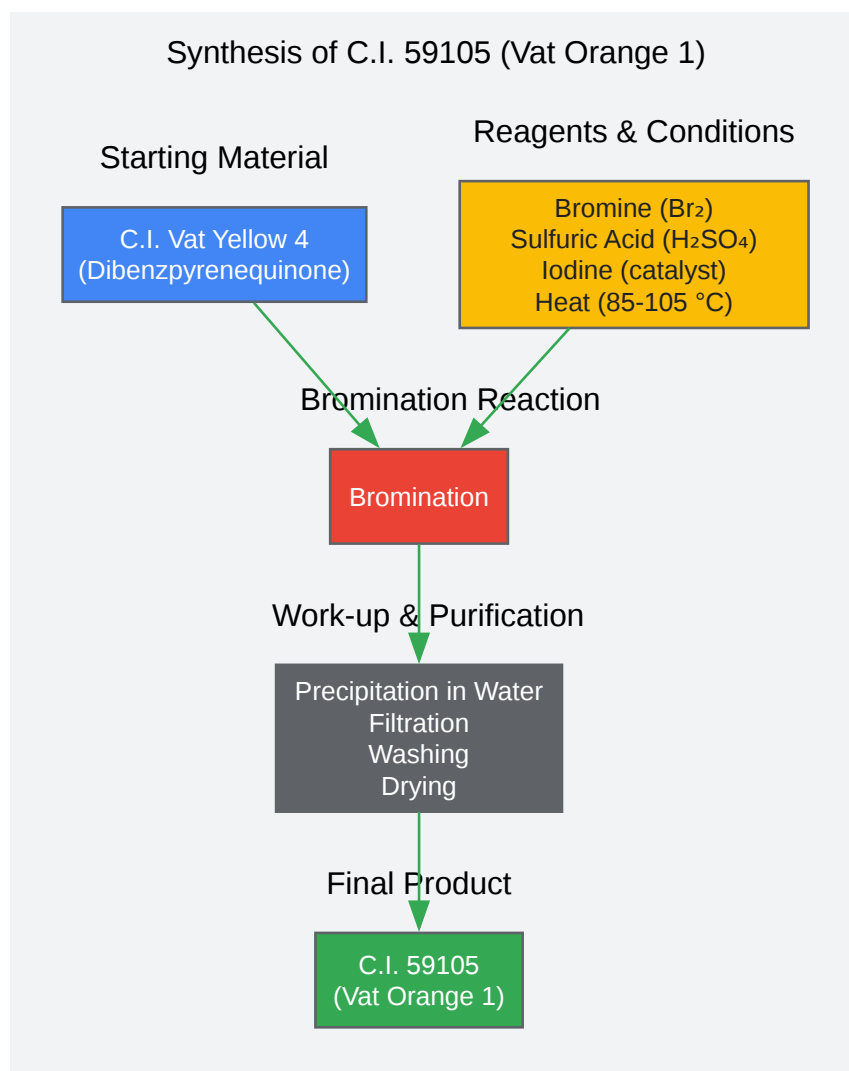
Spectroscopic Technique	Characteristic Peaks/Features	Reference
UV-Vis	Absorption onset at 553 nm (2.24 eV) in thin film.	[6]
	Absorption maximum at 472 nm in thin film.	[6]
IR	Intense C-H bending peaks at 777-824 cm <sup>-1</sup> (characteristic for two adjacent hydrogen atoms on aromatic rings).	[6]
<sup>1</sup> H NMR	Predicted spectra available.	[4]
<sup>13</sup> C NMR	Predicted spectra available.	[4]

Note: Experimental NMR data for C.I. 59105 is not readily available in the surveyed literature. The provided references point to predicted spectra.

## Synthesis of C.I. 59105

The primary industrial synthesis of C.I. 59105 involves the direct bromination of C.I. Vat Yellow 4 (dibenzpyrenequinone).[2][3] The reaction introduces two bromine atoms onto the aromatic core, resulting in the formation of **Vat Orange 1**.

## Synthesis Workflow Diagram



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Caption: Synthesis pathway of C.I. 59105 from C.I. Vat Yellow 4.

## Experimental Protocol: Bromination of Dibenzpyrenequinone

The following experimental protocol is a representative procedure adapted from patented industrial synthesis methods for the bromination of related anthraquinone derivatives. Researchers should exercise appropriate caution and adapt the procedure as necessary for laboratory scale synthesis.

Materials and Reagents:

- Dibenzpyrenequinone (C.I. Vat Yellow 4)

- Concentrated Sulfuric Acid (98%)
- Bromine
- Iodine (catalyst)
- Ice
- Distilled Water

#### Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully charge 994 parts of 98% sulfuric acid.
- **Catalyst Addition:** Add 2 parts of iodine to the sulfuric acid with stirring.
- **Addition of Starting Material:** Slowly add 200 parts of dibenzpyrenequinone to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 40-45 °C.
- **Heating:** Heat the reaction mixture to 85-90 °C.
- **Bromination:** Add 124 parts of bromine dropwise from the dropping funnel over a period of 6 hours while maintaining the temperature at 85-90 °C.
- **Reaction Completion:** Continue stirring the mixture for an additional 3 hours at 85-90 °C, followed by another 3 hours at 100-105 °C to ensure the reaction goes to completion.
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture to 55-60 °C. Carefully pour the reaction mixture into 1200 parts of an ice/water slurry to precipitate the product.
- **Filtration and Washing:** Collect the precipitated solid by filtration. Wash the filter cake with warm water until the filtrate is neutral.
- **Drying:** Dry the purified product in a vacuum oven at 80-90 °C to yield C.I. 59105.

## Conclusion

C.I. 59105 is a well-characterized vat dye with a robust polycyclic aromatic structure. Its synthesis via the bromination of dibenzpyrenequinone is a well-established industrial process. The provided data and protocols offer a valuable resource for researchers and scientists working with this compound in various fields, from materials science to potential, albeit less common, applications in other areas of chemical research. The high stability and defined chemical nature of C.I. 59105 make it a suitable candidate for further investigation into its solid-state properties and potential for derivatization.

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